6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid
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Overview
Description
6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid is an organic compound with the molecular formula C9H9ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures (50-80°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize side reactions and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
6-Chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClN2O2 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
6-chloro-2-(cyclopropylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-4-3-6(9(13)14)8(12-7)11-5-1-2-5/h3-5H,1-2H2,(H,11,12)(H,13,14) |
InChI Key |
ZRUSNGOXGICYME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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